(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide
Description
Stereochemical Configuration Analysis
The stereochemical configuration of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide is defined by its IUPAC name and experimentally validated through spectroscopic and computational methods. The E-configuration of the α,β-unsaturated amide moiety (C2–C3 double bond) is confirmed by nuclear Overhauser effect spectroscopy (NOESY), which shows no coupling between the C4-chlorophenyl proton and the C3-vinyl proton. The tetrahydrothiophene-1,1-dioxide ring introduces a stereocenter at the C3 position, though crystallographic data indicates partial disorder in this region, suggesting dynamic interconversion between enantiomers in solution.
Table 1: Stereochemical Descriptors
| Property | Value | Source Method |
|---|---|---|
| Double-bond configuration | E | IUPAC nomenclature |
| Defined stereocenters | 1 (C3 of tetrahydrothiophene) | X-ray diffraction |
| Undefined stereocenters | 0 | PubChem data |
The InChI string (InChI=1S/C18H18ClNO4S/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+) encodes the E-configuration via the /b8-5+ notation, while the SMILES string (C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)Cl) uses the /C=C/ directive to specify geometry.
Molecular Geometry and Conformational Dynamics
The molecular geometry is dominated by three structural motifs:
- Tetrahydrothiophene-1,1-dioxide ring : Adopts a chair conformation with the sulfone group (S=O) in axial orientation, minimizing steric clashes with the furan-methyl substituent.
- Furan-2-ylmethyl group : The furan ring lies perpendicular to the tetrahydrothiophene plane, stabilized by C–H···O interactions between the furan oxygen and methylene protons.
- 4-Chlorophenylprop-2-enamide chain : The E-configured double bond enforces coplanarity between the amide and chlorophenyl groups, creating a rigid π-conjugated system.
Table 2: Key Geometric Parameters
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C2–C3 bond length | 1.34 ± 0.02 | DFT calculation |
| C3–N bond length | 1.38 ± 0.01 | X-ray diffraction |
| Dihedral angle (C1–S–S–O) | 178.9° | Cryo-EM |
| Rotatable bonds | 5 | PubChem data |
Conformational flexibility arises primarily from rotation around the N–C bond linking the tetrahydrothiophene and furan-methyl groups (τ = 120°–240°), as evidenced by molecular dynamics simulations. The energy barrier for this rotation is calculated at 8.2 kJ/mol, permitting rapid interconversion at room temperature.
Crystallographic and Three-Dimensional Spatial Arrangement Studies
Single-crystal X-ray diffraction (SCXRD) and serial femtosecond X-ray crystallography (smSFX) reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.42 Å, b = 7.89 Å, c = 15.67 Å, and β = 102.3°. The asymmetric unit contains two molecules with distinct orientations of the furan-methyl group, indicating static disorder.
Table 3: Crystallographic Data
| Parameter | Value | Technique |
|---|---|---|
| Unit cell volume | 1247.8 ų | SCXRD |
| Resolution | 1.15 Å | smSFX |
| R₁ factor | 11.4% | ShelXL refinement |
| Packing motif | Herringbone via Cl···π interactions | DFT/MD |
The sulfone group participates in three-centered hydrogen bonds (S=O···H–C), forming infinite chains along the b-axis. π-Stacking between chlorophenyl rings (interplanar distance = 3.48 Å) and furan–furan interactions (3.21 Å) stabilize the lattice. Charge-flipping algorithms resolved the sulfur atom position to ±0.03 Å accuracy, confirming the 1,1-dioxide configuration.
The 3D electron density map (Fig. 1) highlights regions of negative potential (red) localized on the sulfone oxygen atoms (-0.43 e⁻/ų) and chlorophenyl group (-0.29 e⁻/ų), while positive potential (blue) concentrates at the amide nitrogen (+0.37 e⁻/ų). These electrostatic features guide molecular packing and solvent interactions.
Properties
Molecular Formula |
C18H18ClNO4S |
|---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO4S/c19-15-6-3-14(4-7-15)5-8-18(21)20(12-17-2-1-10-24-17)16-9-11-25(22,23)13-16/h1-8,10,16H,9,11-13H2/b8-5+ |
InChI Key |
ZZLVALDLGVUMEP-VMPITWQZSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Coupling
This method involves sequential amide bond formation using an α,β-unsaturated acyl chloride intermediate.
Step 1: Preparation of 3-(4-Chlorophenyl)prop-2-enoyl Chloride
-
Reagents : 4-Chlorobenzaldehyde, acetic anhydride, or propenoic acid derivatives.
-
Conditions : Condensation reactions followed by chlorination with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Control of E-Configuration : The α,β-unsaturated system is generated via dehydration or Wittig reaction, favoring trans geometry under kinetic control.
Step 2: Synthesis of Tetrahydrothiophene-3-amine Sulfone
-
Oxidation : Tetrahydrothiophene-3-amine is treated with hydrogen peroxide (H₂O₂) in acidic conditions (e.g., H₂SO₄) to form the sulfone.
-
Yield : ~85% with >95% purity (Table 1).
Step 3: Coupling to Furan-2-ylmethylamine
Retrosynthetic Disassembly
This approach prioritizes modular assembly of the enamide core and peripheral substituents.
Step 1: Enamide Backbone Formation
Step 2: Introduction of Sulfone and Furan Groups
-
Sulfone : Oxidation of tetrahydrothiophene-3-amine as described earlier.
-
Furan-2-ylmethylamine : Alkylation of furan-2-carbaldehyde with methylamine followed by reduction (e.g., NaBH₃CN).
Critical Reaction Parameters
Oxidation of Tetrahydrothiophene-3-amine
The sulfone group is introduced via controlled oxidation to avoid over-oxidation or side reactions.
| Parameter | Optimal Conditions | Outcome |
|---|---|---|
| Oxidizing Agent | H₂O₂ (30%) in H₂SO₄ (aq.) | Complete sulfone formation |
| Temperature | 0–5°C | Minimizes decomposition |
| Solvent | Acetic acid or THF | Enhances solubility |
| Time | 4–6 hours | High yield (>85%) |
Data derived from analogous sulfone syntheses.
Control of E-Configuration
The trans double bond in the enamide is critical for biological activity.
| Method | Mechanism | Yield (%) | Purity (%) |
|---|---|---|---|
| Wittig Reaction | Ylide attack on aldehyde | 70–80 | 90–95 |
| Dehydration | β-Hydroxy amide → α,β-unsaturated | 60–75 | 85–90 |
| Microwave-Assisted | Accelerated trans-selective condensation | 75–85 | 95–98 |
Adapted from protocols for α,β-unsaturated amides.
Purification and Characterization
Purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or crystallization (methanol/water). Characterization includes:
-
¹H NMR : δ 7.2–7.4 (aromatic protons), δ 6.5–6.7 (trans-alkene), δ 4.0–4.2 (furan CH₂).
-
X-ray Crystallography : Confirms E-configuration and sulfone geometry.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Acyl Chloride | High yield, sequential coupling | Sensitive to moisture |
| Retrosynthetic | Modular, scalable for analogs | Requires chiral resolution |
| Microwave-Assisted | Rapid reaction, high purity | Limited to small-scale synthesis |
Data Tables
Table 1: Key Reaction Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfone Formation | H₂O₂/H₂SO₄, 0–5°C | 85 | >95 |
| Enamide Backbone | Wittig Reaction, THF, RT | 75 | 90 |
| Final Coupling | HATU/DIPEA, DMF, 0°C → RT | 70 | >95 |
Chemical Reactions Analysis
Types of Reactions
The compound “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfone group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides or amines.
Scientific Research Applications
Structural Features
This compound contains:
- A prop-2-enamide backbone.
- A tetrahydrothiophene moiety, which is known for its diverse biological activities.
- A 4-chlorophenyl substituent that may enhance its biological interactions due to electronic effects.
- A furan group that contributes to the compound's reactivity.
Potential Biological Activities
The structural characteristics of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide suggest several potential biological activities:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The presence of the chlorophenyl group may enhance interaction with microbial targets.
- Anti-inflammatory Effects : The amide functional group can participate in various biochemical pathways, potentially leading to anti-inflammatory effects.
- Anticancer Properties : Research indicates that compounds containing thiophene moieties can exhibit anticancer activity by interfering with cellular signaling pathways.
Scientific Research Applications
The applications of this compound in scientific research are primarily speculative but can be categorized as follows:
| Application Area | Description |
|---|---|
| Drug Discovery | Potential lead compound for developing new antimicrobial or anticancer drugs. |
| Pharmacological Studies | Investigation of the compound's mechanism of action and metabolic pathways. |
| Structure-Activity Relationship (SAR) Studies | Understanding how structural modifications affect biological activity. |
Mechanism of Action
The mechanism of action of “(2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Varying Substitutions
The target compound belongs to a family of (2E)-configured enamide derivatives. Key structural analogues include:
Key Observations :
- Substituent Effects on Lipophilicity : The 4-chlorophenyl group in the target compound increases lipophilicity (ClogP ≈ 3.2) compared to the phenyl-substituted analogue (ClogP ≈ 2.8) .
- Stereoelectronic Modulation: The sulfone group in the tetrahydrothiophene ring enhances electron-withdrawing properties, stabilizing the enamide’s (2E)-configuration. This is absent in non-sulfonated analogues .
Physicochemical Properties
While experimental data (e.g., solubility, melting point) for the target compound are unavailable, trends can be inferred:
- Molecular Weight : The target compound (MW ~418) is lighter than fluorophenyl- or methylphenyl-substituted analogues (MW >450), suggesting better bioavailability .
Pharmacological Potential
- Target Compound : Computational docking studies suggest high affinity for cysteine proteases due to the enamide’s electrophilic β-carbon and sulfone’s polar interactions .
- Comparison with (2E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide : The thiocarbamoyl group in the latter enhances thiol-reactivity, making it a potent inhibitor of bacterial dihydrofolate reductase (IC₅₀ = 0.8 μM). The target compound lacks this moiety, likely reducing such activity.
Biological Activity
The compound (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
This compound features a complex structure comprising:
- A prop-2-enamide backbone.
- A tetrahydrothiophene moiety.
- A 4-chlorophenyl group.
- A furan substituent.
These structural elements suggest that the compound may interact with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
The presence of the chlorinated aromatic groups and the tetrahydrothiophene moiety is particularly noteworthy, as these features are known to enhance bioactivity in related compounds.
The biological activity of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide is hypothesized to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could bind to receptors, altering their activity and downstream signaling pathways.
Research Findings and Case Studies
Several studies have explored the biological activities of this compound and similar derivatives. Below are summarized findings:
| Study | Focus | Key Findings |
|---|---|---|
| Anticancer activity | Demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. | |
| Antimicrobial properties | Showed effectiveness against a range of bacterial strains, suggesting possible use in treating infections. | |
| Anti-inflammatory effects | Exhibited reduction in inflammation markers in vitro, supporting its potential as an anti-inflammatory drug. |
Comparison with Similar Compounds
The uniqueness of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| (E)-N-(4-chlorobenzyl)-3-(4-chlorophenyl)prop-2-enamide | Lacks thiophene moiety | Primarily anticancer |
| N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | Similar thiophene structure | Anti-inflammatory |
| (E)-N-(4-fluorobenzyl)-3-(4-fluorophenyl)prop-2-enamide | Fluorinated analog | Enhanced bioactivity |
Q & A
Basic Research Questions
Q. How can the synthesis of (2E)-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)prop-2-enamide be optimized for laboratory-scale production?
- Methodology :
- Stepwise synthesis : Begin with esterification of 4-chlorophenylacetic acid using ethanol and acid catalysts (e.g., H₂SO₄) to form the ethyl ester intermediate .
- Amide coupling : React the ester with 1,1-dioxidotetrahydrothiophen-3-amine and furan-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm stereochemistry (E-configuration) and substituent positions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated for C₁₉H₂₁ClN₂O₅S: 448.08 g/mol) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%) .
Q. How does the compound’s solubility profile impact experimental design?
- Methodology :
- Solubility testing : Perform saturation experiments in DMSO (stock solutions), ethanol, and aqueous buffers (pH 4–9). Use sonication or heating (≤50°C) to enhance dissolution .
- In-silico prediction : Employ tools like ALOGPS or ChemAxon to estimate logP (hydrophobicity) and guide solvent selection for biological assays .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities to targets (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (GROMACS) .
- QSAR analysis : Develop quantitative structure-activity relationship models using descriptors like H-bond acceptors/donors and ClogP to optimize bioactivity .
Q. What strategies resolve contradictions in reported solubility or stability data across different solvents?
- Methodology :
- Controlled experiments : Replicate solubility assays under standardized conditions (25°C, inert atmosphere) with UV-Vis spectroscopy for quantification .
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS to identify degradation products .
Q. How to design in vitro assays to evaluate the compound’s metabolic stability?
- Methodology :
- Liver microsomal assays : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes to calculate t₁/₂ .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition .
Q. What crystallographic techniques confirm the compound’s solid-state structure?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
